molecular formula C12H7ClF3N3O2 B2585304 N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034254-83-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2585304
CAS No.: 2034254-83-4
M. Wt: 317.65
InChI Key: AVZYHKVIJBQUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a phenyl group (a ring of six carbon atoms, also known as a benzene ring) that is substituted with a chlorine atom and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact properties and behaviors of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a pyrimidine ring with a hydroxy group at the 6-position and a chloro-trifluoromethyl-phenyl group attached. The exact three-dimensional structure would depend on the specific locations of these substituents on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include the presence of the polar hydroxy group, the electronegative fluorine atoms in the trifluoromethyl group, and the size and shape of the molecule .

Scientific Research Applications

Gene Expression Inhibition

Studies have shown that certain derivatives of the given compound are effective inhibitors of NF-kappaB and AP-1 gene expression. The structural modification of these compounds has been extensively researched to enhance their oral bioavailability. Specifically, substitutions at different positions of the pyrimidine ring were found to significantly impact their activity and bioavailability. For instance, replacing the trifluoromethyl group with a methyl, ethyl, chlorine, or phenyl group did not substantially reduce activity, and modifications to improve gastrointestinal permeability have also been explored (Palanki et al., 2000).

Anticancer and Anti-Inflammatory Agents

A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These studies aim to develop compounds with potent activity against specific cancer cell lines and inflammation, highlighting the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016).

Tubulin Inhibition for Anticancer Therapy

Research on triazolopyrimidines, closely related to the compound , has unveiled a unique mechanism of action against cancer. These compounds are shown to inhibit tubulin binding, a critical process in cancer cell division, without competing with paclitaxel, a common anticancer drug. This suggests their potential as novel anticancer agents capable of overcoming multidrug resistance, a significant hurdle in cancer treatment (Zhang et al., 2007).

Antimicrobial Applications

Some derivatives of pyrimidine have been explored for their antimicrobial activities. The structural diversity of these compounds allows for targeted synthesis aimed at combating specific bacterial and fungal pathogens, which is critical in addressing the growing concern of antimicrobial resistance (Limban et al., 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems, if any, is not clear from the available information. It would depend on factors such as how the compound interacts with biological molecules, which could be influenced by its specific molecular structure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and behaviors, which are not clear from the available information. It could potentially be of interest in fields such as medicinal chemistry, materials science, or environmental science, among others .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O2/c13-7-2-1-6(12(14,15)16)3-8(7)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZYHKVIJBQUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=O)NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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